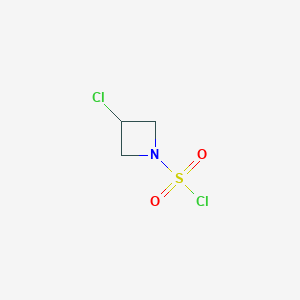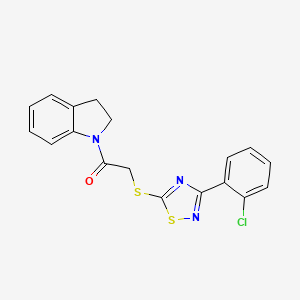
3-Chloroazetidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C3H6ClNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Mécanisme D'action
Target of Action
It is known that sulfonyl chloride compounds often interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
Sulfonyl chlorides, in general, are reactive electrophiles that can undergo nucleophilic substitution reactions with various biological nucleophiles . This reactivity allows them to form covalent bonds with their targets, potentially altering the target’s function .
Biochemical Pathways
Sulfonyl chlorides are known to be involved in various biochemical processes, including the inhibition of enzymes and modulation of receptor activity .
Result of Action
Given the reactivity of sulfonyl chlorides, it is plausible that this compound could induce changes in the function of its targets, potentially leading to various biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the reactivity and stability of this compound .
Méthodes De Préparation
The synthesis of 3-chloroazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
3-Chloroazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions include various substituted azetidines and sulfonyl derivatives .
Applications De Recherche Scientifique
3-Chloroazetidine-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Polymer Chemistry: It is used in the polymerization of azetidines to create polyamines with applications in coatings, gene transfection, and materials templating .
Comparaison Avec Des Composés Similaires
3-Chloroazetidine-1-sulfonyl chloride can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
3-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
N-Boc-azetidine: Used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its sulfonyl chloride functional group, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
3-chloroazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPPUVOWAYYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)
![ethyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2814276.png)
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
![N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)


![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)
![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2814291.png)
![4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2814292.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2814294.png)



